

Myelopeptide-2: A Technical Guide to its Sequence, Structure, and Immunomodulatory Functions

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Compound of Interest

Compound Name: *Myelopeptide-2*

Cat. No.: *B12405193*

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Abstract

Myelopeptide-2 (MP-2) is a hexapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp. Initially isolated from porcine bone marrow, it has demonstrated significant immunomodulatory properties, particularly in the restoration of T-lymphocyte function and the stimulation of hematopoietic processes. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of MP-2, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

Myelopeptide-2 is a linear hexapeptide with the sequence Leucine-Valine-Valine-Tyrosine-Proline-Tryptophan (Leu-Val-Val-Tyr-Pro-Trp). Its chemical and physical properties are summarized in the table below.

Property	Value
Amino Acid Sequence	Leu-Val-Val-Tyr-Pro-Trp
Molecular Formula	C ₄₁ H ₅₇ N ₇ O ₈
Molecular Weight	775.95 g/mol
Canonical SMILES	<chem>CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N</chem>
InChI Key	VQJVVWDFPLNAJCM-UHFFFAOYSA-N

Immunomodulatory Activity

Myelo peptide-2 exhibits a range of immunomodulatory effects, primarily centered on the regulation of T-lymphocyte activity and hematopoietic stem cell proliferation and differentiation.

Restoration of T-Lymphocyte Function

MP-2 has been shown to restore the responsiveness of human T-lymphocytes that have been suppressed by tumor products or viral infections.^[1] This restorative effect is largely attributed to its ability to recover the synthesis of Interleukin-2 (IL-2) and the expression of the IL-2 receptor (IL-2R) on T-lymphocytes.^[1]

Modulation of Cytokine Production

MP-2 influences the production of key cytokines involved in the immune response. It has been observed to stimulate the production of IL-2 by murine splenocytes.^[2] The interplay of T helper 1 (Th1) and T helper 2 (Th2) cytokines is crucial for a balanced immune response, and MP-2 appears to play a role in maintaining this homeostasis.^[1]

Hematopoietic Effects

A preparation containing myelo peptides, including MP-2, has been used to normalize the number and balance of T-helper and T-suppressor cells, as well as B-lymphocytes, in patients with chronic pulmonary diseases.^[3] This suggests a role for MP-2 in regulating the differentiation and maturation of immune cells from hematopoietic progenitors.

Quantitative Data

Currently, publicly available, peer-reviewed literature lacks extensive quantitative data such as dose-response curves with IC50 or EC50 values for the various biological activities of **Myelo peptide-2**. The available information is more qualitative in nature, describing the observed effects without detailed quantification of the dose-effect relationship. Further research is required to establish these precise parameters.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the immunomodulatory effects of peptides like **Myelo peptide-2**.

T-Lymphocyte Proliferation Assay

This assay measures the ability of T-lymphocytes to proliferate in response to a stimulus, a key indicator of T-cell activation.

Principle: T-cell proliferation can be quantified by measuring the incorporation of a labeled nucleoside, such as ^3H -thymidine or BrdU, into the DNA of dividing cells. Alternatively, fluorescent dyes like CFSE that are diluted with each cell division can be used and analyzed by flow cytometry.

General Protocol:

- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
- Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Add a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to stimulate T-cell proliferation.
- To test the effect of **Myelo peptide-2**, add varying concentrations of the peptide to the cell cultures.
- Incubate the cells for a period of 3 to 5 days.

- For the final 18-24 hours of incubation, add the labeling reagent (e.g., ^3H -thymidine or BrdU).
- Harvest the cells and measure the amount of incorporated label using a scintillation counter or an ELISA plate reader, respectively. For CFSE-labeled cells, analyze the fluorescence intensity by flow cytometry.

Cytokine Secretion Assay (ELISA)

This protocol is used to quantify the amount of a specific cytokine, such as IL-2, secreted by cells in culture.

Principle: An enzyme-linked immunosorbent assay (ELISA) uses antibodies to capture and detect a specific protein in a sample.

General Protocol:

- Culture immune cells (e.g., PBMCs or splenocytes) in the presence or absence of a stimulus and varying concentrations of **Myelopeptide-2**.
- After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.
- Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2).
- Block non-specific binding sites in the wells.
- Add the cell culture supernatants and a series of known concentrations of the cytokine (to generate a standard curve) to the wells.
- Incubate to allow the cytokine to bind to the capture antibody.
- Wash the plate and add a biotinylated detection antibody that also binds to the cytokine.
- Incubate, wash, and then add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

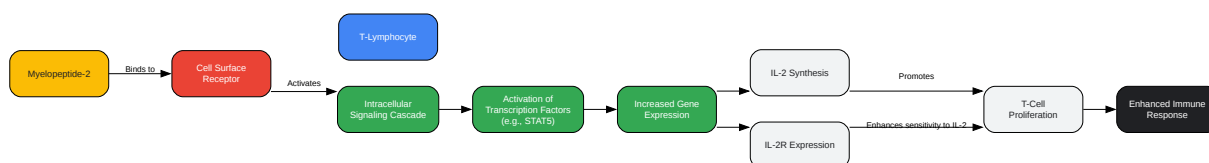
- Incubate, wash, and add a substrate that will be converted by the enzyme to produce a colored product.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Signaling Pathways

The precise molecular signaling pathways through which **Myelo peptide-2** exerts its effects are not yet fully elucidated in the scientific literature. However, based on its ability to stimulate IL-2 synthesis and IL-2R expression, it is hypothesized to interact with receptors on the surface of T-lymphocytes, initiating a signaling cascade that leads to the activation of transcription factors involved in the expression of these molecules.

A potential, though not yet confirmed, signaling pathway could involve the activation of the IL-2 receptor signaling cascade. The binding of IL-2 to its receptor typically activates the JAK-STAT pathway, leading to the phosphorylation and activation of STAT5, which then translocates to the nucleus and induces the transcription of genes involved in T-cell proliferation and survival. It is plausible that **Myelo peptide-2** could either directly or indirectly modulate this pathway to enhance T-cell responses.

Logical Workflow for Investigating Myelo peptide-2's Effect on T-Cell Activation



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